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Compound of Interest

Compound Name: Vegfr-2-IN-28

Cat. No.: B12419792 Get Quote

For Immediate Release

A novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2),

designated as Vegfr-2-IN-28 (also identified as compound 12c), has emerged as a significant

molecule in preclinical cancer research. This technical guide provides an in-depth overview of

its discovery, synthesis, and biological activity for researchers, scientists, and drug

development professionals. Vegfr-2-IN-28, a pyrazole-pyrazoline derivative, demonstrates

promising anti-cancer properties by effectively targeting VEGFR-2, a key mediator of

angiogenesis, and inducing apoptosis in cancer cells.

Core Data Summary
The biological activity of Vegfr-2-IN-28 and its analogs has been quantified across various

assays. The key data points are summarized in the tables below for comparative analysis.

Compound
VEGFR-2 Inhibition IC50

(nM)
Reference

Vegfr-2-IN-28 (12c) 828.23 [1]

Sorafenib 186.54 [1]

Compound 6c 913.51 [1]

Compound 7c 225.17 [1]
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Table 1: In vitro VEGFR-2 kinase inhibitory activity.

Compound MCF-7 Cell Line IC50 (µM) Reference

Vegfr-2-IN-28 (12c) 16.50 - 26.73 [1]

Tamoxifen 23.31 [1]

Compound 4b 16.50 - 26.73 [1]

Compound 5c 16.50 - 26.73 [1]

Compound 6c 16.50 - 26.73 [1]

Compound 7b 16.50 - 26.73 [1]

Compound 7c 16.50 - 26.73 [1]

Table 2: Antiproliferative activity against human breast cancer (MCF-7) cell line.

Signaling Pathway Context
VEGFR-2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates

a cascade of downstream signaling events crucial for angiogenesis—the formation of new

blood vessels. This process is fundamental for tumor growth and metastasis. Vegfr-2-IN-28
exerts its effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these signaling

pathways.
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Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-28.

Experimental Protocols
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The discovery and evaluation of Vegfr-2-IN-28 involved a series of well-defined experimental

procedures.

Synthesis of Vegfr-2-IN-28 (Compound 12c)
The synthesis of the pyrazole-pyrazoline derivatives, including Vegfr-2-IN-28, follows a multi-

step reaction pathway. The general workflow is outlined below.

Synthetic Pathway

Starting Materials:
- 4-acetyl-5-methyl-1-phenyl-1H-pyrazol-3-yl acetate

- Aromatic aldehydes

Chalcone Formation
(Intermediate 3a-f)

Claisen-Schmidt
condensation Pyrazoline Ring Formation

(Intermediate 4a-f)

Cyclization with
hydrazine hydrate Hydrazinolysis

(Intermediate 5a-f)
Hydrazine hydrate Thiadiazole Ring Formation

(Intermediate 6a-f)
Reaction with CS2/KOH Final Products

(Compounds including 12c)
Further modifications
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Figure 2: General synthetic workflow for pyrazole-pyrazoline derivatives like Vegfr-2-IN-28.

Detailed Protocol for Intermediate Synthesis (General Procedure):

A mixture of 1-(5-methyl-1-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-4-

yl)ethan-1-one (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL)

was treated with a few drops of piperidine. The reaction mixture was refluxed for 6-8 hours,

cooled, and the resulting solid was filtered, dried, and recrystallized from ethanol to yield the

corresponding chalcone intermediates. These intermediates then undergo further reactions to

form the final compounds, including 12c.

In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a

kinase assay kit. The assay measures the ability of the compounds to inhibit the

phosphorylation of a substrate by the VEGFR-2 enzyme. The general workflow for this assay is

as follows:
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VEGFR-2 Kinase Assay

Prepare reaction mixture:
- VEGFR-2 enzyme

- Substrate (e.g., Poly(Glu, Tyr))
- ATP

- Test compound (e.g., Vegfr-2-IN-28)

Incubate at 30°C

Measure phosphorylation
(e.g., ELISA-based detection)

Calculate % inhibition and IC50 values

Click to download full resolution via product page

Figure 3: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)
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The anticancer activity of the compounds was evaluated against the MCF-7 human breast

cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate

dehydrogenase in viable cells.

Protocol:

MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.

The cells were then treated with various concentrations of the test compounds and incubated

for a further 48 hours.

MTT solution was added to each well, and the plates were incubated for 4 hours.

The resulting formazan crystals were dissolved in DMSO.

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The percentage of cell viability was calculated, and the IC50 values were determined.

Apoptosis and Cell Cycle Analysis
Flow cytometry was employed to investigate the effect of compound 12c on the cell cycle

distribution and apoptosis induction in MCF-7 cells. The analysis revealed that compound 12c

prompted pre-G1 apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, it was

found to stimulate apoptosis through the activation of caspase-3.[1]

Conclusion
Vegfr-2-IN-28 (compound 12c) represents a promising scaffold for the development of novel

anti-cancer agents. Its potent inhibitory activity against VEGFR-2, coupled with its ability to

induce apoptosis in cancer cells, highlights its therapeutic potential. The detailed synthetic and

experimental protocols provided herein offer a valuable resource for researchers aiming to

further investigate and optimize this class of compounds in the pursuit of more effective cancer

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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